

Discovery and Initial Applications of 2-Fluoro-ATP: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Part 1: Introduction & Chemical Rationale[1]

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a synthetic analogue of Adenosine Triphosphate (ATP) where the hydrogen atom at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2]

This specific modification was not designed for therapeutic signaling (unlike the P2X agonist 2-Methylthio-ATP), but rather as a high-fidelity structural and mechanistic probe. The discovery and initial application of 2-F-ATP were driven by the need to study large enzyme complexes—specifically Myosin ATPase and Kinases—using ^{19}F -NMR spectroscopy.

The "Why" of Fluorine Substitution

The C2 position of the adenine ring is electronically critical but sterically permissive.

- **Steric Isostere:** The van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å). Unlike bulky substitutions (e.g., methylthio or chloro), the 2-Fluoro modification does not significantly perturb the binding of the nucleotide to the active site of most ATPases.
- **Electronic Probe:** Fluorine is the most electronegative element, significantly altering the electronic distribution of the purine ring without disrupting Watson-Crick base pairing (in RNA/DNA contexts).

- NMR Visibility: ^{19}F has a spin of $1/2$, 100% natural abundance, and a high gyromagnetic ratio (83% of ^1H), making it an exceptionally sensitive NMR probe with no background noise in biological systems.

Part 2: Chemical Synthesis & Production

The synthesis of 2-F-ATP is challenging due to the instability of the C-F bond under standard phosphorylation conditions. The "Gold Standard" protocol established in the early 1980s (and refined for modern applications) utilizes a Chemo-Enzymatic Cascade.

Chemo-Enzymatic Synthesis Protocol

Concept: Chemical synthesis is used to create the nucleobase (2-Fluoroadenine), followed by a biological "salvage pathway" reconstruction to form the triphosphate.

Step 1: Chemical Synthesis of 2-Fluoroadenine

- Precursor: 2,6-Diaminopurine.
- Reagents: Hydrofluoric acid (HF) / Pyridine / Sodium Nitrite ().
- Mechanism: Schiemann-like reaction where the C2-amino group is diazotized and displaced by fluoride.

Step 2: Enzymatic Cascade (The "One-Pot" Synthesis)

This stage converts the base to the triphosphate using three coupled enzymes.

Reagents:

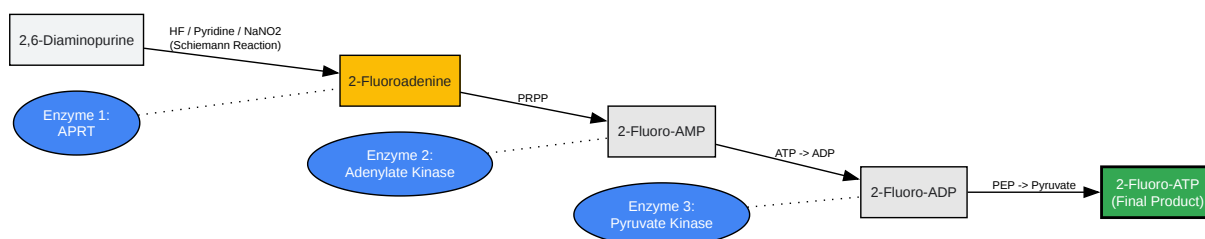
- 2-Fluoroadenine (Substrate)^{[3][1]}
- PRPP (5-Phosphoribosyl-1-pyrophosphate)
- Enzyme 1: Adenine Phosphoribosyltransferase (APRT)
- Enzyme 2: Adenylate Kinase (Myokinase)

- Enzyme 3: Pyruvate Kinase (or Creatine Kinase)
- Phosphoenolpyruvate (PEP) as the phosphate donor.

Workflow:

- Glycosylation: APRT catalyzes the transfer of ribose-5-phosphate from PRPP to 2-Fluoroadenine, yielding 2-Fluoro-AMP.
- First Phosphorylation: Adenylate Kinase transfers a phosphate to form 2-Fluoro-ADP.
- Second Phosphorylation: Pyruvate Kinase (using PEP) completes the synthesis to **2-Fluoro-ATP**.

DOT Diagram: Chemo-Enzymatic Synthesis Pathway



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Caption: Chemo-enzymatic cascade converting 2,6-diaminopurine to **2-Fluoro-ATP** via sequential phosphorylation.

Part 3: Initial Applications & Mechanistic Utility

The primary initial application of 2-F-ATP was not as a drug, but as a molecular spy to visualize the internal mechanics of the Myosin ATPase cycle.

Application 1: ¹⁹F-NMR of Myosin Subfragment-1 (S1)

Researchers (Baldo et al., 1983) utilized 2-F-ATP to resolve a long-standing debate regarding the conformation of ATP bound to Myosin.

- **The Problem:** Standard $^1\text{H-NMR}$ signals of ATP are obscured by the thousands of protons in the Myosin protein.
- **The Solution:** 2-F-ATP provides a single, sharp resonance peak that shifts depending on the environment of the adenine ring.
- **Key Finding:** The ^{19}F chemical shift tensor revealed that the adenine ring of 2-F-ATP is immobilized within the Myosin active site, indistinguishable from the "trapped" state of naturally occurring ADP.[1] This confirmed the "induced fit" model where the protein closes around the nucleotide.

Application 2: Substrate for Kinases (PDK1)

Later studies validated 2-F-ATP as a universal tool for screening kinase activity.[4] Unlike fluorescently labeled ATP (which often has bulky fluorophores attached to the gamma-phosphate or ribose that interfere with catalysis), 2-F-ATP is accepted by enzymes like 3-Phosphoinositide Dependent Kinase-1 (PDK1) with kinetics nearly identical to native ATP.

Experimental Protocol: $^{19}\text{F-NMR}$ Kinase Assay

- **Buffer Preparation:** 50 mM Tris-HCl (pH 7.5), 10 mM MgCl_2 , 1 mM DTT.
- **Substrate Mix:** 2 mM **2-Fluoro-ATP** + Peptide Substrate.
- **Initiation:** Add Kinase (10-50 nM).
- **Detection:** Monitor the appearance of the 2-Fluoro-ADP signal in the $^{19}\text{F-NMR}$ spectrum. The fluorine on the adenine ring acts as a reporter for the phosphorylation state of the nucleotide (triphosphate vs diphosphate) due to slight changes in the electronic environment upon hydrolysis.

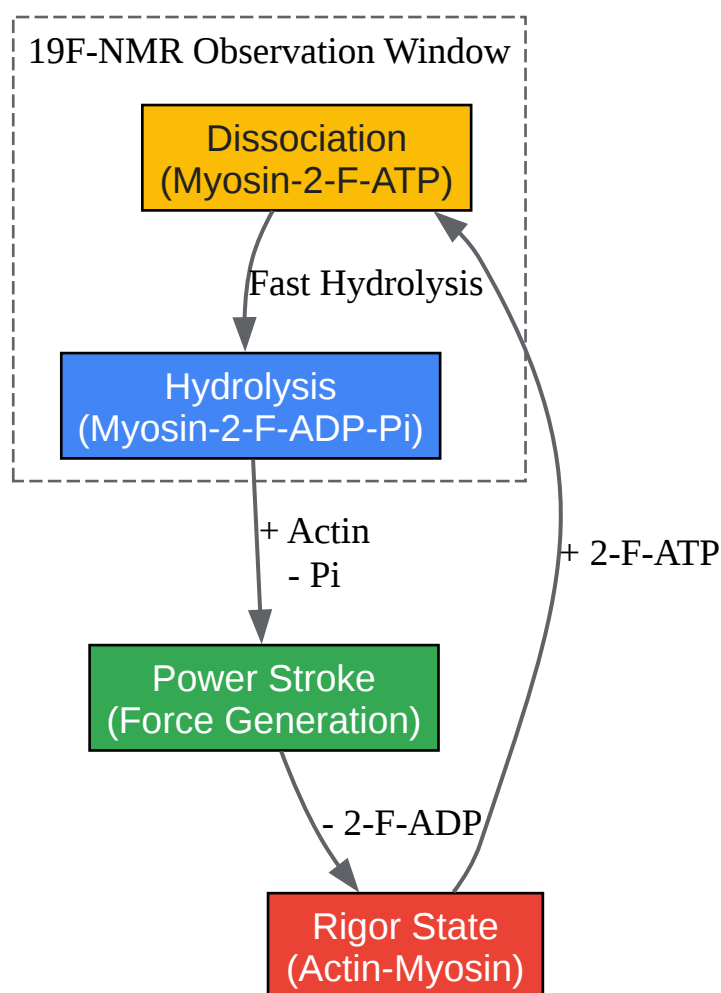
Part 4: Technical Data Summary

The following table summarizes the key physicochemical properties of **2-Fluoro-ATP** compared to native ATP, highlighting its suitability as a non-perturbing probe.

Property	ATP (Native)	2-Fluoro-ATP (Probe)	Significance
Molecular Weight	507.18 g/mol	525.17 g/mol	Minimal mass increase.
Van der Waals Radius (C2)	1.20 Å (Hydrogen)	1.47 Å (Fluorine)	Steric Isostere: Fits in active sites.
pKa (N1 of Adenine)	~3.5	< 2.0	Fluorine reduces basicity; alters H-bonding.
Myosin ATPase Activity	100% (Reference)	~90-100%	Valid functional substrate.
¹⁹ F-NMR Chemical Shift	N/A	-51.3 ppm (vs TFA)	Distinct signal for ATP vs ADP states.
P2X Receptor Agonism	High Potency	Low/Moderate	Not a selective P2X agonist (unlike 2-MeS-ATP).

Mechanism of Action: Myosin ATPase Cycle

The diagram below illustrates where 2-F-ATP mimics ATP in the force-generating cycle of muscle contraction.



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Caption: The Myosin ATPase cycle. 2-F-ATP replaces ATP, allowing NMR observation of the 'Dissociation' and 'Hydrolysis' states.

References

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Sources

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